molecular formula C19H23N3O6S2 B606943 3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline CAS No. 1203494-49-8

3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline

Cat. No. B606943
M. Wt: 453.528
InChI Key: GMHIOMMKSMSRLY-UHFFFAOYSA-N
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Description

“3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline” is a member of benzenes and a sulfonamide . It has a molecular formula of C19H23N3O6S2 and a molecular weight of 453.5 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides has been synthesized by reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-diazepane ring sulfonylated at the 1-position and a 2,3-dihydro-1,4-benzodioxin ring sulfonylated at the 6-position . The InChI string and SMILES notation provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 453.5 g/mol, an XLogP3-AA value of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, and a rotatable bond count of 4 .

Scientific Research Applications

Additional Potential Applications:

  • Cholinesterase Inhibition:

    • Results: The studied compounds exhibited moderate to weak inhibition of cholinesterases .
  • Lipoxygenase Inhibition:

    • Results: Related compounds have shown to inhibit lipoxygenase enzymes to a certain extent .
  • Adrenergic Antagonism:

    • Results: These compounds were evaluated for their potential as adrenergic antagonists .
  • Mass Spectrometry Analysis:

    • Results: The mass spectrum reveals the relative intensity of the ions produced and can be used to deduce structural information .
  • Thermochemical Data Collection:

    • Results: This data is essential for researchers and engineers who use these compounds in various applications .
  • Synthesis of Carboxylic Acid Derivatives:

    • Results: These derivatives are studied for their anti-inflammatory properties and other pharmacological activities .

Further Potential Applications:

  • Mass Spectrometry Analysis:

    • Results: The mass spectrum reveals the relative intensity of the ions produced and can be used to deduce structural information .
  • Thermochemical Data Collection:

    • Results: This data is essential for researchers and engineers who use these compounds in various applications .
  • Synthesis of Carboxylic Acid Derivatives:

    • Results: These derivatives are studied for their anti-inflammatory properties and other pharmacological activities .
  • Adrenergic Antagonism:

    • Results: These compounds were evaluated for their potential as adrenergic antagonists .
  • Cholinesterase Inhibition:

    • Results: The studied compounds exhibited moderate to weak inhibition of cholinesterases .
  • Lipoxygenase Inhibition:

    • Results: Related compounds have shown to inhibit lipoxygenase enzymes to a certain extent .

Future Directions

The future directions for this compound could involve further exploration of its potential inhibitory effects on various enzymes, as well as the synthesis of related compounds for potential therapeutic applications .

properties

IUPAC Name

3-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c20-15-3-1-4-16(13-15)29(23,24)21-7-2-8-22(10-9-21)30(25,26)17-5-6-18-19(14-17)28-12-11-27-18/h1,3-6,13-14H,2,7-12,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHIOMMKSMSRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline

Citations

For This Compound
1
Citations
SA Salama, MA Mohammad… - The Journal of …, 2014 - academic.oup.com
Context: Proliferating cells reprogram their cellular glucose metabolism to meet the bioenergetic and biosynthetic demands and to maintain cellular redox homeostasis. Pyruvate kinase …
Number of citations: 36 academic.oup.com

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